Guanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate
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Overview
Description
o-Heptamethyleniminomethylbenzylguanidine sulfate is a bioactive chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of guanidines, which are nitrogen-rich organic molecules. Guanidines are known for their basic character and ability to form stable guanidinium cations, making them valuable in both biological and chemical processes .
Preparation Methods
The synthesis of o-Heptamethyleniminomethylbenzylguanidine sulfate typically involves multiple steps, starting with the preparation of the guanidine precursor. The synthetic route may include the following steps:
Formation of the Guanidine Precursor: This step involves the reaction of a suitable amine with a cyanamide derivative under controlled conditions to form the guanidine core.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the guanidine precursor.
Cyclization: The heptamethylene chain is introduced through a cyclization reaction, forming the heptamethyleniminomethyl moiety.
Sulfonation: Finally, the compound is treated with sulfuric acid to form the sulfate salt.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
o-Heptamethyleniminomethylbenzylguanidine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
o-Heptamethyleniminomethylbenzylguanidine sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of o-Heptamethyleniminomethylbenzylguanidine sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The guanidine moiety is known to form stable interactions with negatively charged sites on proteins, influencing their function. Additionally, the benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
o-Heptamethyleniminomethylbenzylguanidine sulfate can be compared with other guanidine derivatives, such as:
m-Heptamethyleniminomethylbenzylguanidine sulfate: Similar in structure but with a different positional isomerism.
Guanidine hydrochloride: A simpler guanidine compound used in protein denaturation studies.
Phenylguanidine: Another guanidine derivative with a phenyl group instead of a benzyl group.
The uniqueness of o-Heptamethyleniminomethylbenzylguanidine sulfate lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
115174-20-4 |
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Molecular Formula |
C16H28N4O4S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[[2-(azocan-1-ylmethyl)phenyl]methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C16H26N4.H2O4S/c17-16(18)19-12-14-8-4-5-9-15(14)13-20-10-6-2-1-3-7-11-20;1-5(2,3)4/h4-5,8-9H,1-3,6-7,10-13H2,(H4,17,18,19);(H2,1,2,3,4) |
InChI Key |
SMJIZGHENYCXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=CC=C2CN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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